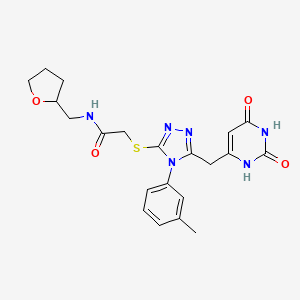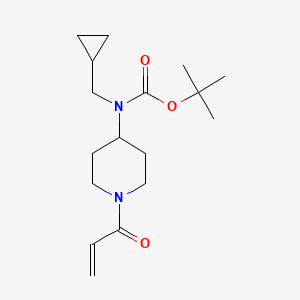
Tert-butyl N-(cyclopropylmethyl)-N-(1-prop-2-enoylpiperidin-4-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl N-(cyclopropylmethyl)-N-(1-prop-2-enoylpiperidin-4-yl)carbamate, commonly referred to as CTAP, is a small molecule that has been used in scientific research for its ability to selectively block the mu-opioid receptor. This receptor is involved in the modulation of pain, reward, and addiction, making it a target for the development of new analgesics and treatments for substance abuse disorders. In
Wirkmechanismus
CTAP acts as a competitive antagonist of the mu-opioid receptor, binding to the receptor and preventing the activation of downstream signaling pathways. This results in a decrease in the analgesic and rewarding effects of opioids, as well as a reduction in the development of tolerance and dependence.
Biochemical and Physiological Effects:
The use of CTAP has revealed several biochemical and physiological effects associated with the mu-opioid receptor. Studies have shown that CTAP can reduce the analgesic effects of opioids, decrease the reward associated with drug use, and reduce the development of tolerance and dependence. Additionally, CTAP has been shown to have anti-inflammatory effects, suggesting a potential role in the treatment of inflammatory pain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CTAP is its selectivity for the mu-opioid receptor, allowing for the specific study of this receptor without affecting other opioid receptors. Additionally, CTAP has a relatively high affinity for the mu-opioid receptor, making it a potent antagonist. However, CTAP has a relatively short half-life, limiting its use in long-term studies. Additionally, the use of CTAP in vivo can be complicated by its poor solubility and potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for research involving CTAP. One area of interest is the development of new analgesics and treatments for substance abuse disorders based on the selective targeting of the mu-opioid receptor. Additionally, further studies are needed to fully understand the biochemical and physiological effects of CTAP and its potential therapeutic applications. Finally, the development of new analogs of CTAP with improved pharmacokinetic properties could expand its use in scientific research.
Synthesemethoden
The synthesis of CTAP involves several steps, starting with the preparation of the key intermediate, N-(1-prop-2-enoylpiperidin-4-yl)carbamic acid tert-butyl ester. This intermediate is then treated with cyclopropylmethylamine to form the desired product, CTAP. The overall yield of this reaction is around 20-30%, making it a relatively efficient process.
Wissenschaftliche Forschungsanwendungen
CTAP has been widely used in scientific research to study the mu-opioid receptor and its role in pain, reward, and addiction. It has been shown to selectively block the mu-opioid receptor without affecting other opioid receptors, making it a valuable tool for understanding the specific functions of this receptor. CTAP has been used in a variety of in vitro and in vivo studies, including behavioral assays, electrophysiology, and imaging techniques.
Eigenschaften
IUPAC Name |
tert-butyl N-(cyclopropylmethyl)-N-(1-prop-2-enoylpiperidin-4-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O3/c1-5-15(20)18-10-8-14(9-11-18)19(12-13-6-7-13)16(21)22-17(2,3)4/h5,13-14H,1,6-12H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVKNRIFHWPTAPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1CC1)C2CCN(CC2)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl N-(cyclopropylmethyl)-N-(1-prop-2-enoylpiperidin-4-yl)carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

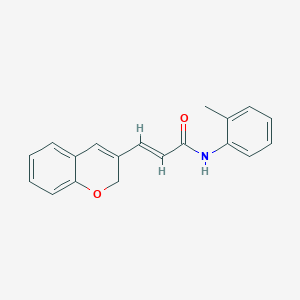
![N-[1-[(4-Fluorophenyl)methyl]pyrazol-4-yl]prop-2-enamide](/img/structure/B2426454.png)
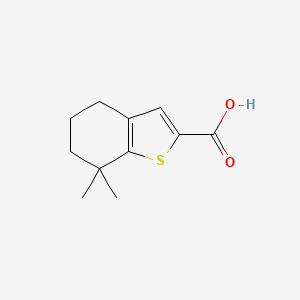
![2-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,3,5-triazin-2-yl]acetic acid](/img/structure/B2426457.png)
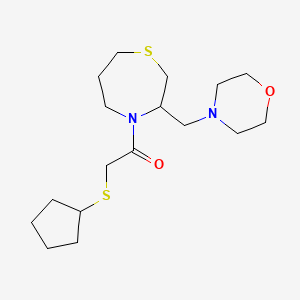
![2-(6-oxopyridazin-1(6H)-yl)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2426462.png)



![6-Methyl-2-(2-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2426467.png)
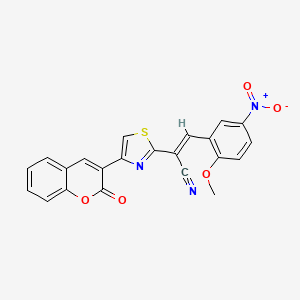
![methyl 2-((4-isopropyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetate](/img/structure/B2426470.png)
![3-nitro-3H-[1,2,4]triazolo[3,4-c][1,2,4]triazole](/img/structure/B2426475.png)
